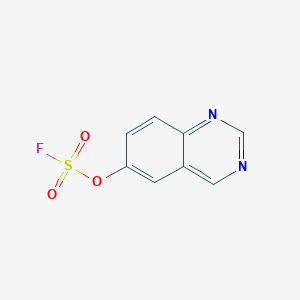

6-Fluorosulfonyloxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluorosulfonyloxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3S/c9-15(12,13)14-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSNCGFLGSFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Fluorosulfonyloxyquinazoline

Electrophilic Nature and Reaction Kinetics of the Fluorosulfonyloxy Group on the Quinazoline (B50416) Scaffold

The reactivity of 6-fluorosulfonyloxyquinazoline is primarily dictated by the electrophilic character of the sulfur(VI) center in the fluorosulfonyloxy group (-OSO₂F). This group serves as a highly reactive "warhead," poised for nucleophilic attack. The strong electron-withdrawing nature of the fluorine atom and the two oxygen atoms renders the sulfur atom highly electron-deficient and thus a potent electrophile.

Research on a series of SVI-F fragments has demonstrated a direct correlation between their rates of hydrolysis and their reactivity towards nucleophilic amino acids. This suggests that the inherent electrophilicity of the sulfur(VI) center is a key determinant of its reaction kinetics. The reaction rates with various nucleophiles are typically monitored using techniques like high-performance liquid chromatography (HPLC) and can be fitted to pseudo-first-order kinetics. researchgate.net

Studies on Hydrolytic Stability and Reactivity in Aqueous and Mimicked Biological Environments

A critical aspect of any electrophilic probe intended for a biological setting is its stability in aqueous media. The fluorosulfonyloxy group must be stable enough to reach its intended biological target but reactive enough to engage with it. The hydrolytic stability of compounds containing a fluorosulfonyloxy group is a key parameter in their design and application.

For SVI-F electrophiles, a balance between aqueous stability and intrinsic reactivity is desirable. Ideally, these compounds should possess a half-life of several hours at physiological pH to allow for effective targeting of biomolecules. researchgate.net The hydrolytic stability of sulfone-based polymers, for instance, highlights their general resistance to water. syensqo.com

The pH of the environment can significantly influence the rate of hydrolysis. While specific data for this compound is not available, studies on related compounds often show pH-dependent stability. researchgate.net In mimicked biological environments, such as those containing various buffers and salts, the hydrolytic stability can be further influenced by the specific components of the medium.

Interaction Mechanisms with Biological Nucleophilic Species

The primary mechanism of action for this compound as a covalent modifier involves the formation of a stable covalent bond with nucleophilic residues on proteins. This interaction is typically preceded by non-covalent binding, which positions the electrophile for efficient reaction.

Covalent Adduct Formation with Specific Amino Acid Residues (e.g., Lysine (B10760008), Tyrosine, Histidine, Serine, Cysteine)

The fluorosulfonyloxy group is known to react with a range of nucleophilic amino acid side chains. Unlike some electrophiles that are highly specific for cysteine, sulfur(VI) fluorides can target a broader array of residues, including lysine, tyrosine, histidine, and serine. researchgate.net This broader reactivity expands the potential targets for covalent inhibitors based on this chemistry.

Studies on SVI-F fragments have profiled their reactivity with N-acyl-protected nucleophilic amino acids. The observed order of reactivity is typically N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys, which aligns with the nucleophilicity of these amino acids at physiological pH. researchgate.net The formation of these adducts can be confirmed by mass spectrometry analysis of the modified protein or peptide. researchgate.net

The reaction with the hydroxyl group of tyrosine is of particular interest, as it represents a "beyond cysteine" targeting strategy. The development of quinolone-based compounds bearing a fluorosulfate (B1228806) group has demonstrated site-specific covalent modification of a tyrosine residue (Y204) in the active site of tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov

The following table summarizes the reactivity of SVI-F electrophiles with various nucleophilic amino acids:

| Nucleophilic Amino Acid | Reactive Group | Type of Adduct Formed |

| Lysine | ε-amino group | Sulfonylated amine |

| Tyrosine | Phenolic hydroxyl group | Sulfonylated ether |

| Histidine | Imidazole nitrogen | Sulfonylated imidazole |

| Serine | Hydroxyl group | Sulfonylated ether |

| Cysteine | Thiol group | Sulfonylated thioether |

Analysis of Non-Covalent Binding Pre-Organization and Dynamics

Prior to the formation of a covalent bond, the inhibitor must first associate with the target protein through non-covalent interactions. This pre-organization step is crucial for both the efficiency and selectivity of the covalent modification. The quinazoline moiety of this compound plays a significant role in this initial binding event.

The aromatic quinazoline core can participate in various non-covalent interactions within a protein's binding pocket, including:

π-π stacking: Interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrogen bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.

While specific molecular dynamics simulation studies on this compound are not publicly available, the general principles of ligand-protein interactions suggest that these non-covalent forces are critical for orienting the fluorosulfonyloxy group in proximity to a nucleophilic residue, thereby facilitating the subsequent covalent reaction.

Elucidation of Reaction Pathways and Intermediate Species Formation

The reaction between the fluorosulfonyloxy group and a biological nucleophile is believed to proceed through a nucleophilic substitution mechanism, often referred to as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.gov In this pathway, the nucleophilic amino acid side chain attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion as a leaving group.

The general mechanism can be depicted as follows:

Protein-Nu-H + R-OSO₂F → Protein-Nu-SO₂-R + HF

Where:

Protein-Nu-H represents a nucleophilic residue on the protein (e.g., Tyr-OH, Lys-NH₂).

R-OSO₂F represents this compound.

Protein-Nu-SO₂-R is the resulting covalent adduct.

HF is the leaving group, hydrogen fluoride.

The formation of a pentavalent intermediate or a transition state is a key feature of this reaction pathway. The exact nature of this species can be investigated using computational methods such as quantum mechanics/molecular mechanics (QM/MM) calculations. These studies can help to elucidate the energy barriers of the reaction and the geometry of the transition state. While specific studies on this compound are lacking, the principles of SuFEx chemistry provide a robust framework for understanding its reaction pathway.

Structure Activity Relationship Sar Studies of 6 Fluorosulfonyloxyquinazoline Derivatives

Design Principles for Modulating Reactivity, Selectivity, and Biological Target Engagement

The design of 6-fluorosulfonyloxyquinazoline derivatives as targeted covalent inhibitors is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles focus on modulating the reactivity of the fluorosulfonyloxy group, enhancing selectivity for the target protein, and ensuring effective biological engagement.

A primary design consideration is the strategic placement of the fluorosulfonyloxy group on the quinazoline (B50416) scaffold. This group acts as a "warhead," forming a covalent bond with nucleophilic amino acid residues within the target protein's binding site. acs.org The reactivity of this group can be fine-tuned through electronic modifications to the quinazoline ring. chim.it

Selectivity is another critical aspect of the design process. By exploiting the structural differences between the target protein and other related proteins, derivatives can be designed to bind with high specificity. This often involves modifying substituents on the quinazoline ring to create favorable interactions with the unique features of the target's binding pocket. acs.org The use of virtual compound libraries for initial covalent docking can further aid in the development of selective ligands. acs.org

Impact of Substituent Effects on the Quinazoline Ring System on Reactivity Profiles

The reactivity of the fluorosulfonyloxy group is highly dependent on the electronic environment of the quinazoline ring system. Substituents on the ring can either enhance or diminish the electrophilicity of the sulfonyl fluoride (B91410), thereby influencing its ability to form a covalent bond with the target protein.

The interplay of these substituent effects allows for the fine-tuning of the reactivity profile of this compound derivatives. This is essential for achieving the desired balance between covalent bond formation and minimizing off-target reactions.

Steric and Electronic Influences of the Fluorosulfonyloxy Moiety in Ligand-Target Recognition

The fluorosulfonyloxy moiety itself exerts both steric and electronic influences that are critical for ligand-target recognition. Its size and geometry can dictate how the ligand fits into the binding pocket of the target protein. The sulfonyl group can act as a hydrogen bond acceptor, forming favorable interactions with the protein. sioc-journal.cnresearchgate.net

The fluorine atom, with its high electronegativity, contributes to the electronic character of the moiety, influencing its interaction with the local environment of the binding site. The stability of the fluorosulfate (B1228806) group towards hydrolysis under neutral or acidic conditions is another important feature, ensuring that the covalent modification occurs primarily at the intended target. enamine.net

The following table summarizes the influence of various substituents on the reactivity of the quinazoline ring:

| Position | Substituent | Effect on Reactivity | Reference |

| C-2 | Fluorine | Vital for inhibitory activity | nih.gov |

| C-5 | Nitro (-NO2) | Two-fold increase in inhibitory activity | nih.gov |

| C-6, C-8 | Halogen | Improved antimicrobial activities | nih.gov |

| C-6, C-7 | Bulk tolerance | Maintained EGFR inhibitory activity | nih.gov |

Correlation between Structural Modifications and Enhanced Target Modulation

A strong correlation exists between the structural modifications of this compound derivatives and their ability to modulate biological targets. By systematically altering the substituents on the quinazoline ring and other parts of the molecule, researchers can optimize the potency and selectivity of these compounds.

For instance, in the context of kinase inhibition, the introduction of a 4-anilinoquinazoline (B1210976) moiety with substitutions at the C-6 or C-7 positions is a well-established strategy for targeting epidermal growth factor receptor (EGFR). ekb.eg The nature of the substituent at the 4-position aniline (B41778) ring can also significantly impact binding affinity and interactions within the hinge region of the kinase domain. nih.gov

The table below illustrates the impact of specific structural modifications on the inhibitory activity of quinazoline derivatives against various targets:

| Compound Modification | Target | Impact on Activity | Reference |

| 6-Benzamide with C-2 fluoro-substituent | EGFR | Vital for inhibitory activity | nih.gov |

| 6-Benzamide with C-5 nitro group | EGFRwt | Two-fold increase in inhibitory activity | nih.gov |

| Replacement of amide with methyl-amino linker | EGFR | 50-fold decrease in inhibitory activity | nih.gov |

| 4-Anilinoquinazoline with C-6/C-7 substitution | EGFR | Necessary for inhibiting EGFR function | ekb.eg |

| 2-Aryl-substituted quinazolines | Various cell lines | Moderate antiproliferative potency | nih.gov |

Computational Chemistry Applications in 6 Fluorosulfonyloxyquinazoline Research

Molecular Docking and Ligand-Protein Interaction Profiling with Quinazoline (B50416) Fluorosulfonyls

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of quinazoline fluorosulfonyls, docking simulations are crucial for understanding how these compounds might bind to the active site of a target protein, such as a kinase. This process involves placing the ligand (the quinazoline derivative) into the binding site of the protein and evaluating the binding affinity based on scoring functions.

Research on various quinazoline derivatives demonstrates that these compounds can form a range of non-covalent interactions with protein residues, which are essential for stable binding. nih.govnih.gov These interactions, identified using profilers like Protein-Ligand Interaction Profiler (PLIP), typically include: nih.govnih.gov

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and protein, driving the binding process.

π-Stacking: Interactions between aromatic rings, such as the quinazoline core, and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein. nih.gov

Molecular docking studies on related quinazoline compounds have revealed key interactions with enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). nih.govtandfonline.com For instance, docking simulations can reproduce experimentally determined binding modes with a high degree of accuracy, often measured by a low root-mean-square deviation (RMSD) value. nih.gov By analyzing the binding motif of 6-fluorosulfonyloxyquinazoline within a specific protein target, researchers can hypothesize which amino acid residues are critical for its activity and how structural modifications might enhance its binding affinity. nih.govtandfonline.com

Table 1: Common Ligand-Protein Interactions Identified via Molecular Docking

| Interaction Type | Description | Typical Amino Acid Partners |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Contact | A non-covalent interaction between nonpolar molecules or parts of molecules in an aqueous environment. | Ala, Val, Leu, Ile, Phe, Trp |

| π-Stacking | An attractive, noncovalent interaction between aromatic rings. | Phe, Tyr, Trp |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Asp, Glu, Lys, Arg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.combrieflands.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. jocpr.comnih.gov For quinazoline derivatives, QSAR models are developed by correlating their structural or physicochemical properties (descriptors) with their measured inhibitory activity (e.g., IC₅₀ values) against a specific target. nih.govnih.gov

QSAR models can be broadly categorized into 2D-QSAR and 3D-QSAR. frontiersin.org

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. nih.govnih.gov Methods like Multiple Linear Regression (MLR) are often used to build the model. brieflands.comnih.gov For example, a 2D-QSAR study on quinazoline derivatives identified that specific electrotopological state indices (SaaOE-Index, SsCIE-index) were crucial for predicting tyrosine kinase inhibitory activity. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and how they align in space. frontiersin.org The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules to explain their activity. nih.gov

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the structure-activity relationship. tandfonline.comnih.gov

In studies on quinazoline derivatives, both CoMFA and CoMSIA have been successfully used to build predictive models for their anticancer and antimalarial activities. tandfonline.comnih.govrsc.org These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, guiding the design of more potent compounds. nih.govnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. researchgate.net Key statistical parameters include:

q² or Q² (Cross-validated r²): This value is obtained through internal validation techniques like leave-one-out cross-validation. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

r² or R² (Coefficient of Determination): This measures the goodness of fit of the model for the training set data. Values closer to 1.0 indicate a better fit. nih.govnih.gov

pred_r² or R²pred (Predictive r² for the external test set): This parameter assesses the model's ability to predict the activity of compounds not included in the training set (the external test set). An R²pred value greater than 0.5 or 0.6 is often required to demonstrate the model's robustness. nih.govnih.gov

Standard Error of Estimate (SEE): A measure of the model's precision, with lower values being preferable. nih.gov

Studies on quinazoline analogs have reported statistically robust 3D-QSAR models with strong validation metrics, confirming their predictive capabilities. tandfonline.comnih.govnih.gov

Table 2: Example Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives

| QSAR Model | Target/Activity | q² (Q²) | r² (R²) | pred_r² (R²pred) | Source |

|---|---|---|---|---|---|

| CoMFA | EGFR Inhibitors | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA | EGFR Inhibitors | 0.599 | 0.895 | 0.681 | nih.gov |

| CoMFA | DHFR Inhibitors | 0.630 | 0.830 | 0.700 | tandfonline.com |

| CoMSIA | DHFR Inhibitors | 0.584 | 0.816 | 0.730 | tandfonline.com |

| 3D-QSAR | Osteosarcoma | 0.630 | 0.987 | >0.5 | nih.govnih.gov |

Density Functional Theory (DFT) Analyses for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide a detailed understanding of the electron distribution within this compound. nih.govfigshare.comnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. figshare.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. figshare.com DFT calculations for quinazoline derivatives and other related heterocyclic compounds have been used to determine these energies and predict their reactivity profiles. nih.govrsc.org

Table 3: Frontier Orbitals and Their Significance in Reactivity

| Orbital/Parameter | Significance | Implication for High Value | Implication for Low Value |

|---|---|---|---|

| E(HOMO) | Electron-donating ability | More likely to donate electrons (nucleophilic) | Less likely to donate electrons |

| E(LUMO) | Electron-accepting ability | Less likely to accept electrons | More likely to accept electrons (electrophilic) |

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to understand the charge distribution across a molecule. nih.govuni-muenchen.de It illustrates the net electrostatic effect of the molecule's nuclei and electrons, providing a guide to its reactivity towards charged species. uni-muenchen.deresearchgate.net

MESP maps are color-coded to indicate different electrostatic potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on atoms like nitrogen or oxygen. researchgate.netsemanticscholar.org

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential. semanticscholar.org

For this compound, an MESP map would highlight the electron-rich nitrogen atoms in the quinazoline ring and the oxygen atoms of the sulfonyl fluoride (B91410) group as potential sites for hydrogen bonding or interaction with positive centers in a protein. semanticscholar.org Conversely, it would identify electron-deficient areas that could interact with negative residues. This analysis is crucial for understanding electrostatic complementarity, which is the principle that a ligand's electrostatic potential should complement that of its receptor's binding site for optimal interaction. scispace.com

6 Fluorosulfonyloxyquinazoline As a Chemical Probe for Biological Target Elucidation

Design and Development of 6-Fluorosulfonyloxyquinazoline-Based Chemical Probes

The strategic design of chemical probes is fundamental to their utility in unraveling the intricacies of the proteome. The this compound scaffold is a testament to this, integrating a quinazoline (B50416) core, known for its interaction with various protein targets, with a highly reactive fluorosulfonyl group. This combination allows for the creation of covalent probes capable of forming stable bonds with specific amino acid residues within a protein's binding site.

The quinazoline portion of the molecule often serves as the recognition element, guiding the probe to a specific class of proteins, such as kinases. mdpi.comnih.gov The substitution pattern on the quinazoline ring can be systematically modified to enhance affinity and selectivity for the intended target. For instance, different functional groups can be introduced at various positions to optimize interactions with the protein's active site. nih.gov

The fluorosulfonyl moiety (-SO₂F) is a key electrophilic "warhead." It is particularly reactive towards nucleophilic residues like lysine (B10760008) and tyrosine. ucsd.edunih.gov This reactivity allows the probe to form a stable covalent bond with its target protein, effectively "tagging" it for subsequent identification. The development of such probes often involves the synthesis of a library of derivatives with varied linkers and reporter tags (e.g., biotin (B1667282) or a clickable alkyne) to facilitate downstream analysis. rsc.org The design process also considers cell permeability to ensure the probe can access its intracellular targets in living systems. nih.gov

Here is an example of a data table that could be used to summarize the properties of different this compound-based probes:

| Probe ID | Quinazoline Substitution | Linker | Reporter Tag | Target Class |

| Probe-A | 4-Anilino | None | Alkyne | Kinases |

| Probe-B | 2-Amino | PEG | Biotin | Unknown |

| Probe-C | 7-Methoxy | None | None | Dehydrogenases |

Methodologies for Target Identification and Deconvolution in Complex Proteomes

Identifying the specific protein targets of a chemical probe within the vast and complex cellular proteome is a significant challenge. Several powerful methodologies have been developed to address this, with chemoproteomics playing a central role.

Chemoproteomic Profiling Strategies Using Fluorosulfonyl-Based Probes

Chemoproteomic profiling is a powerful technique to map the interactions of small molecules with proteins on a global scale within a biological system. nih.govresearchgate.net For fluorosulfonyl-based probes like this compound, this typically involves treating live cells or cell lysates with the probe. The probe will covalently label its protein targets.

After labeling, the proteome is harvested, and the proteins are digested into smaller peptides. The probe-modified peptides can then be identified using mass spectrometry. The presence of the fluorosulfonyl group, or its remnant after reaction, provides a unique signature that aids in the identification of the modified peptide and, by extension, the target protein. researchgate.net Competition experiments, where a known inhibitor is used to block the binding of the probe, can further validate the specificity of the interaction. rsc.org

Affinity-Based Protein Enrichment and Mass Spectrometry Applications

To overcome the challenge of detecting low-abundance protein targets, affinity-based protein enrichment is often employed. nih.govnih.gov This strategy involves using a version of the this compound probe that has been appended with an affinity handle, such as biotin.

The workflow for this approach is as follows:

Labeling: Live cells or cell lysates are incubated with the biotinylated fluorosulfonyl probe.

Enrichment: The cell lysate is then passed over a resin (e.g., streptavidin-coated beads) that has a high affinity for the biotin tag. This captures the probe-labeled proteins, effectively enriching them from the complex mixture. thermofisher.com

Elution and Digestion: The enriched proteins are eluted from the resin and digested into peptides.

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the probe. thermofisher.comolink.com

This combination of affinity enrichment and mass spectrometry significantly enhances the sensitivity of target identification, enabling the detection of even low-abundance proteins that interact with the probe. nih.govnih.gov

Strategies for Biological Target Validation in Cellular Systems

Identifying a protein target is only the first step; validating its biological relevance is crucial. Target validation aims to confirm that the interaction between the probe and the identified protein is responsible for the observed biological effect. Several strategies are employed for this purpose:

Genetic Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein. If the cellular phenotype observed with the probe is recapitulated by the genetic perturbation, it provides strong evidence for the target's role.

Mutational Analysis: Site-directed mutagenesis can be used to alter the specific amino acid residue that the fluorosulfonyl probe reacts with. If this mutation abolishes the labeling by the probe and mitigates the probe's biological effect, it confirms the specific site of covalent modification and its importance.

Cellular Thermal Shift Assays (CETSA): This method assesses the thermal stability of a protein in the presence and absence of a ligand. Binding of the covalent probe is expected to stabilize the target protein, leading to a higher melting temperature.

Orthogonal Probes: Synthesizing and testing structurally different probes that are designed to target the same protein can help to confirm that the observed biological effects are due to the engagement of that specific target and not an off-target effect of the original probe scaffold.

Elucidation of Protein-Ligand Covalent Engagement and Mechanisms of Action

Understanding the precise nature of the covalent bond between the this compound probe and its target protein is essential for elucidating its mechanism of action. High-resolution techniques are employed to map the exact site of modification.

Tandem mass spectrometry (MS/MS) is a cornerstone of this process. After the protein is labeled and digested, the resulting peptides are fragmented in the mass spectrometer. By analyzing the fragmentation pattern of the probe-modified peptide, researchers can pinpoint the exact amino acid residue that has been covalently modified. nih.gov

Once the site of covalent engagement is identified, structural biology techniques such as X-ray crystallography or cryo-electron microscopy can provide a detailed, three-dimensional view of the protein-probe complex. This structural information reveals how the probe fits into the binding pocket and how the covalent bond is formed. This detailed molecular understanding is invaluable for structure-based drug design, allowing for the rational optimization of the probe into a potent and selective therapeutic agent. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 6 Fluorosulfonyloxyquinazoline

High-Resolution Mass Spectrometry for Ligand-Protein Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the covalent modification of a protein by 6-Fluorosulfonyloxyquinazoline. The primary goal is to detect the mass increase in the target protein corresponding to the addition of the inhibitor molecule following the loss of the fluorine atom. This is typically achieved through two main approaches: top-down and bottom-up proteomics. mdpi.com

Top-Down MS Analysis: In this method, the intact protein-ligand adduct is analyzed. The complex is first separated from any unbound inhibitor, often under denaturing conditions to disrupt non-covalent interactions. mdpi.com The sample is then introduced into a high-resolution mass spectrometer. The instrument measures the mass of the intact protein with very high accuracy. A successful covalent reaction with this compound (Molecular Weight: 242.21 g/mol ) would result in a specific mass shift in the protein's molecular weight. The expected mass addition would be that of the quinazolinylsulfonyl moiety. This technique provides a clear and direct confirmation of the formation of the covalent adduct. nih.gov

Bottom-Up MS Analysis: This approach is used to identify the specific amino acid residue(s) on the protein that has been modified. The protein-adduct is enzymatically digested into smaller peptides using a protease like trypsin. nih.gov The resulting peptide mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the peptide maps of the unmodified protein with the modified one, researchers can pinpoint the peptide that carries the mass addition. Subsequent fragmentation of this modified peptide (MS/MS analysis) allows for the precise identification of the modified amino acid (e.g., serine, lysine (B10760008), tyrosine, or histidine), confirming the site of covalent attachment. nih.govsemanticscholar.org Sulfonyl fluorides are known to react with a range of nucleophilic residues, making this site identification critical. semanticscholar.orgacs.org

Below is a table representing typical data obtained from an HRMS experiment to confirm covalent adduct formation.

| Parameter | Unmodified Protein | Protein + this compound | Expected Mass Shift (Da) |

| Deconvoluted Mass (Da) | 19,500.00 | 19,723.15 | +223.15 |

| Conclusion | Control | Covalent Adduct Formed | Mass of Ligand minus HF |

This table illustrates hypothetical data for a 19.5 kDa protein, showing the expected mass increase upon covalent modification by this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the initial structural verification of the synthesized this compound and for studying its conformation.

For the structural elucidation of the compound itself, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. youtube.com

¹H NMR provides information on the number of different types of protons and their neighboring environments.

¹³C NMR identifies the different carbon environments within the molecule. acs.org

¹⁹F NMR is particularly crucial for confirming the presence of the sulfonyl fluoride (B91410) group (-SO₂F), which would appear as a characteristic singlet or multiplet in the ¹⁹F spectrum. acs.org

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the quinazoline (B50416) ring structure and the position of the fluorosulfonyloxy group. nih.gov

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for this compound based on known data for quinazoline derivatives. acs.org

| Atom Position (Quinazoline Ring) | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 2 | 9.3 | 160.5 |

| 4 | 8.6 | 147.8 |

| 5 | 8.4 | 128.3 |

| 7 | 7.8 | 128.1 |

| 8 | 7.6 | 122.0 |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions.

NMR is also used to study the interaction between the compound and its target protein. Techniques like Saturation Transfer Difference (STD)-NMR can identify which protons of the ligand are in close proximity to the protein, mapping the binding epitope before the covalent reaction occurs. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Complex Determination

To understand the precise three-dimensional interactions between this compound and its target protein, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques. nih.gov

X-ray Crystallography: This method can provide atomic-resolution structures of the protein-ligand complex. nih.gov For this, the protein must be crystallized after it has been covalently modified by the inhibitor. The resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein and the covalently bound inhibitor is built. chemscene.com High-resolution crystal structures can unambiguously show the covalent bond formed between the sulfonyl group and the specific amino acid residue (e.g., the oxygen of a serine or the nitrogen of a lysine). semanticscholar.orgnih.gov This provides invaluable information for understanding the mechanism of inhibition and for guiding further drug design. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative to X-ray crystallography, especially for large protein complexes or proteins that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-adduct is flash-frozen, and thousands of images of individual particles are taken with an electron microscope. youtube.com These images are then computationally averaged and reconstructed to generate a 3D model of the protein. Recent advances have pushed the resolution of cryo-EM to near-atomic levels, allowing for the clear visualization of a bound inhibitor and its interactions within the protein's binding pocket. nih.govyoutube.com

| Technique | Resolution | Sample Requirement | Key Information Provided |

| X-ray Crystallography | Typically < 2.5 Å | High-quality single crystals | Atomic details of the covalent bond and binding site interactions. nih.gov |

| Cryo-Electron Microscopy | Typically 3-5 Å (can be higher) | Soluble, pure protein (no crystals needed) | 3D structure of large or flexible complexes in a near-native state. nih.gov |

Advanced Chromatographic Techniques for Reaction Monitoring and Purification Optimization

The synthesis and purification of this compound rely heavily on advanced chromatographic techniques. mdpi.comnih.gov

Reaction Monitoring: Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the progress of a chemical reaction. chemscene.com By spotting the reaction mixture on a TLC plate over time, chemists can observe the consumption of starting materials and the formation of the desired product. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are used. researchgate.net Small aliquots of the reaction mixture can be injected into the HPLC/UPLC system to track the conversion rate and identify the formation of any byproducts. acs.org

Purification Optimization: Once the synthesis is complete, the crude product mixture must be purified to isolate this compound. Flash column chromatography using silica (B1680970) gel is a standard method for purification on a preparative scale. acs.org The choice of solvent system (mobile phase) is optimized to achieve the best separation between the product and any remaining reactants or impurities. For achieving very high purity, preparative HPLC is the method of choice. Different column chemistries (e.g., reversed-phase, normal-phase) and gradient elution methods can be tested to optimize the purification process. nih.gov

The table below outlines a typical HPLC method for the analysis and purification of a quinazoline derivative.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 315 nm |

| Retention Time | Product-specific (e.g., 12.5 min) |

This table represents a generic reversed-phase HPLC method applicable for the analysis of aromatic heterocyclic compounds like this compound. researchgate.net

Broader Research Implications and Future Trajectories of 6 Fluorosulfonyloxyquinazoline Research

Contributions to the Understanding of Quinazoline-Based Covalent Ligand Design

The quinazoline (B50416) scaffold is a well-established core structure in medicinal chemistry, famously found in reversible EGFR inhibitors like gefitinib (B1684475) and erlotinib. wuxiapptec.com The evolution to second-generation covalent inhibitors involved incorporating reactive groups, such as acrylamides, to target cysteine residues and overcome drug resistance. wuxiapptec.com The introduction of the 6-fluorosulfonyloxyquinazoline motif represents a significant advancement in this lineage, expanding the repertoire of covalent ligand design beyond traditional cysteine-targeting warheads.

The key innovation lies in the use of the sulfonyl fluoride (B91410) (-SO₂F) or the related fluorosulfate (B1228806) (-OSO₂F) group as the electrophilic "warhead." Unlike acrylamides that primarily target the nucleophilic thiol of cysteine, sulfur(VI) fluorides (SFs) can engage a broader range of nucleophilic amino acid residues. nih.gov This includes tyrosine, lysine (B10760008), histidine, serine, and threonine, which are more prevalent in protein binding pockets than cysteine. nih.govrsc.orgnih.gov This capability allows for the design of covalent inhibitors for proteins that lack a suitably positioned cysteine, thereby expanding the "druggable" proteome. nih.govrsc.org

The this compound structure combines the proven binding characteristics of the quinazoline scaffold with the versatile reactivity of the sulfonyl fluoride warhead. This allows researchers to anchor the molecule within a specific binding site, positioning the electrophilic sulfonyl fluoride to form a stable, covalent bond with a nearby nucleophilic residue. nih.govacs.org This strategy has been successfully demonstrated in the development of chemical probes and inhibitors for various targets. For instance, a sulfonyl fluoride warhead was incorporated into a molecular glue degrader to covalently engage a histidine residue (His353) in the sensor loop of cereblon (CRBN). nih.govblogspot.com

This approach offers several advantages for ligand design:

Prolonged Pharmacodynamics: Covalent inhibitors form a stable bond with their target, leading to prolonged inhibition and a more durable therapeutic effect. rsc.orgresearchgate.net

Enhanced Potency: By forming a covalent bond, these inhibitors can achieve high potency, even if the initial non-covalent interaction is weak. rsc.org

Improved Selectivity: The specific geometry required for the reaction between the warhead and a particular amino acid residue can contribute to higher selectivity and reduce off-target effects. acs.org

The development of quinazoline-based covalent inhibitors has also highlighted the importance of structure-based design. Molecular modeling and computational studies are crucial for predicting the binding modes of these inhibitors and ensuring the sulfonyl fluoride warhead is correctly positioned to react with the intended amino acid target. nih.govnih.govresearchgate.net

Potential for Advancements in Chemical Biology Tool Development and Target Validation

The unique reactivity profile of this compound and related sulfonyl fluorides makes them powerful tools for chemical biology, particularly in the development of chemical probes for target validation and identification. rsc.orgnih.gov Chemical probes are essential for confirming that a drug's therapeutic effect is due to its interaction with the intended target protein. nih.govnih.gov

Sulfonyl fluoride-containing molecules can be used as activity-based probes to covalently label active sites or other functionally important regions of proteins. nih.gov Because they can react with multiple nucleophilic residues, they offer a broader range of applications compared to cysteine-specific probes. nih.gov For example, sulfonyl fluoride probes have been used to selectively label functional tyrosines in glutathione (B108866) transferases and to target histidine residues in proteins like Mcl-1 and cereblon. nih.govnih.gov

The stability of the covalent adducts formed by sulfonyl fluorides is a key advantage for their use as chemical probes. acs.org This stability allows for the isolation and analysis of the modified protein, enabling researchers to identify the specific site of covalent modification using techniques like mass spectrometry. nih.gov This information is invaluable for confirming target engagement and understanding the mechanism of action.

Key applications in chemical biology include:

Target Identification and Validation: Covalent probes based on the this compound scaffold can be used to "pull down" their protein targets from complex biological mixtures, helping to identify new drug targets. mdpi.com

Mapping Binding Pockets: By identifying the site of covalent modification, these probes provide a detailed map of the protein's binding pocket, guiding the design of more potent and selective inhibitors. nih.gov

In Vivo Imaging: The enhanced metabolic stability of related fluorosulfates has been leveraged to develop 18F-labeled PET tracers for in vivo imaging applications, allowing for the non-invasive study of drug distribution and target engagement in living organisms. nih.gov

The development of sulfonyl fluoride probes like EM12-SF for cereblon has demonstrated their utility in validating the mode of action of molecular glues, showcasing their potential to dissect complex biological pathways. nih.govrsc.org

Synergistic Integration of Synthetic, Biological, and Computational Disciplines in Research

The successful development and application of this compound and its analogues are a testament to the power of integrating multiple scientific disciplines. nih.govnih.gov Modern drug discovery, especially in the realm of covalent inhibitors, relies on a collaborative approach that combines the strengths of synthetic chemistry, molecular and cellular biology, and computational science. researchgate.netacs.org

Synthetic Chemistry: The journey begins with the synthesis of the compound. Organic chemists design and execute multi-step synthetic routes to produce this compound and its derivatives. nih.gov This involves sophisticated techniques to install the reactive sulfonyl fluoride warhead onto the quinazoline scaffold. The ability to create libraries of related compounds is crucial for exploring structure-activity relationships (SAR). nih.gov

Biological Evaluation: Once synthesized, the compounds undergo rigorous biological testing. nih.gov This includes enzymatic assays to determine their inhibitory potency (e.g., IC₅₀ values) and cell-based assays to assess their effects on cellular processes like proliferation, apoptosis, and signaling pathways. nih.govnih.gov Techniques like Western blotting can be used to measure the levels of phosphorylated proteins downstream of the target to confirm mechanism of action. nih.gov

Computational Modeling: Computational chemistry plays a vital role throughout the research process. researchgate.net Molecular docking studies are used to predict how the inhibitors bind to their target proteins, helping to rationalize observed SAR and guide the design of new, more potent analogues. nih.gov Quantum chemistry methods can be employed to study the reactivity of the sulfonyl fluoride warhead, helping to predict its stability and reaction kinetics. acs.org Machine learning algorithms are also being used to navigate the complex reaction space and predict optimal conditions for synthesis. researchgate.net

This synergistic cycle—where computational predictions guide synthetic efforts, and biological results feed back to refine the models—accelerates the discovery process. researchgate.net The development of covalent inhibitors for KRAS G12C, which often feature complex heterocyclic scaffolds like quinazolines, is a prime example of this integrated approach, combining molecular modeling, synthesis, and detailed biological characterization to produce potent and selective anticancer agents. nih.govmorressier.com

Emerging Research Areas for this compound Analogues in Chemical Space Exploration

The foundation laid by this compound is opening up new avenues for chemical space exploration. Researchers are now looking to build upon this scaffold to develop novel covalent modifiers with tailored properties. acs.org

One major area of exploration is the development of new "beyond-cysteine" covalent warheads. While sulfonyl fluorides are highly effective, there is ongoing research into related sulfur(VI) electrophiles with different reactivity profiles and improved stability. blogspot.com For instance, modifying the structure of the warhead can attenuate its reactivity, which may enhance metabolic stability and reduce potential off-target reactions. nih.govblogspot.com

Another emerging trend is the application of fragment-based ligand discovery (FBLD) to identify novel covalent inhibitors. nih.govresearchgate.net This approach involves screening libraries of small, reactive fragments containing warheads like sulfonyl fluoride to identify hits that form a covalent bond with the target protein. nih.govacs.org These initial hits can then be elaborated and optimized into more potent lead compounds. This method offers an efficient way to explore chemical space and discover starting points for inhibitor development, even for challenging targets. acs.org

Future research directions are likely to include:

Development of Novel Warheads: Creating new electrophiles based on the sulfur(VI) fluoride exchange (SuFEx) chemistry to fine-tune reactivity, selectivity, and stability. wuxiapptec.comacs.org This includes exploring sulfonyl pyrazoles, imidazoles, and other heterocycles. blogspot.com

Targeting New Protein Classes: Applying the this compound scaffold and related analogues to target a wider range of proteins, including those previously considered "undruggable." nih.gov

Covalent Protein Degraders: Integrating this technology into the design of proteolysis-targeting chimeras (PROTACs) and molecular glues to create covalent degraders with enhanced catalytic efficiency and prolonged duration of action. nih.gov

Advanced Drug Delivery Systems: Exploring the use of these covalent modifiers in targeted drug delivery systems to improve their efficacy and reduce systemic exposure.

The exploration of the chemical space around this compound and its analogues, driven by the integration of advanced synthetic methods and computational tools, holds great promise for the future of targeted covalent therapies. researchgate.netnih.gov

Q & A

Q. Control Variables :

- Compare solvent effects (DMSO vs. saline).

- Validate target specificity using knockout models or competitive inhibitors .

Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p < 0.05) .

Literature Cross-Validation : Align findings with prior studies on quinazoline scaffolds (e.g., enzyme binding motifs in [17, 18]).

Q. What methodologies are recommended for studying the intermolecular interactions of this compound in crystallographic studies?

- Crystallographic Protocol :

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.

- Software Tools :

- SHELX for structure refinement .

- Mercury for visualizing hydrogen bonds and π-π stacking .

- Key Parameters :

- Report bond lengths (e.g., S–O = 1.43–1.45 Å) and torsion angles .

Methodological Best Practices

- Literature Review : Use PubMed and Web of Science for systematic searches (keywords: "quinazoline derivatives," "sulfonyl fluorides") .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval) .

- Data Transparency : Archive raw spectra and crystallographic data in repositories like CCDC (Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.